molecular formula C9H16N4O B12328480 {1-[(piperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol

{1-[(piperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol

Cat. No.: B12328480
M. Wt: 196.25 g/mol
InChI Key: WQMFWVRRDKGPLV-UHFFFAOYSA-N
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Description

{1-[(Piperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol is a heterocyclic compound featuring a 1,2,3-triazole core linked to a hydroxymethyl group and a piperidin-3-ylmethyl substituent. Its molecular formula is C₉H₁₇ClN₄O (as the hydrochloride salt, CAS 1354952-90-1) .

Properties

IUPAC Name

[1-(piperidin-3-ylmethyl)triazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c14-7-9-6-13(12-11-9)5-8-2-1-3-10-4-8/h6,8,10,14H,1-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMFWVRRDKGPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN2C=C(N=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride typically involves a multi-step process. One common method starts with the preparation of the piperidine derivative, followed by the formation of the triazole ring through a cycloaddition reaction. The final step involves the introduction of the methanol group and the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and reduces production costs.

Chemical Reactions Analysis

Types of Reactions

[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The methanol group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. {1-[(piperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol has shown efficacy against various bacterial strains and fungi. A study demonstrated that derivatives of triazoles can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans . The mechanism of action is believed to involve disruption of cell wall synthesis and interference with metabolic pathways.

Antiparasitic Properties
Triazole derivatives have been investigated for their antiparasitic effects, particularly against Toxoplasma gondii, a parasite responsible for toxoplasmosis. In vitro studies have shown that compounds similar to {1-[(piperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol can inhibit the proliferation of this parasite . The compound's ability to target specific enzymes within the parasite's metabolic pathways makes it a candidate for further development as an antiparasitic agent.

Cancer Research
The compound has also been explored for its potential in cancer therapy. Triazole-containing compounds have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting angiogenesis . For instance, studies have highlighted the role of triazoles in targeting specific signaling pathways involved in cancer progression.

Agricultural Applications

Fungicides
Due to their antifungal properties, triazole derivatives are widely used as fungicides in agriculture. The compound {1-[(piperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol has been tested for its effectiveness against plant pathogens, including those affecting crops like wheat and corn. Field trials have indicated that such compounds can significantly reduce fungal infections while promoting plant health .

Herbicides
Research into the herbicidal potential of triazole derivatives is ongoing. Preliminary studies suggest that these compounds may inhibit specific enzymes involved in plant growth regulation, thereby controlling weed populations without adversely affecting crop yield .

Materials Science

Polymer Chemistry
In materials science, {1-[(piperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol has been utilized in the synthesis of novel polymers with enhanced properties. The incorporation of triazole units into polymer backbones can improve thermal stability and mechanical strength. Research has demonstrated that such polymers exhibit better performance in applications ranging from coatings to biomedical devices .

Nanotechnology
The compound is also being explored for its applications in nanotechnology. Its ability to form stable complexes with metal ions makes it a candidate for use in developing nanomaterials with unique electronic and optical properties. Studies are underway to investigate its role in creating nanoscale devices for sensors and drug delivery systems .

Mechanism of Action

The mechanism by which [1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride exerts its effects involves interactions with specific molecular targets. The piperidine and triazole rings can bind to enzymes or receptors, modulating their activity. This binding can inhibit or activate biological pathways, leading to various physiological effects. The methanol group may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of 1,2,3-triazole derivatives, where variations in substituents significantly influence chemical and biological properties. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Key Features Synthesis Yield (If Reported) Notable Properties/Activities
Target Compound : {1-[(Piperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol Piperidin-3-ylmethyl C₉H₁₇ClN₄O (HCl salt) Piperidine ring enhances basicity; hydroxymethyl improves solubility. Not explicitly reported Potential antiviral activity (inferred from structural similarity to SARS-CoV-2 inhibitors) .
13c : {1-[(8-Chloroquinolin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol 8-Chloroquinolin-2-ylmethyl C₁₄H₁₂ClN₅O Quinoline substituent introduces aromaticity and potential intercalation properties. 65% No explicit activity reported; quinoline derivatives often exhibit antimalarial/anticancer activity.
74/75 : Schiff base-linked triazoles with fluorophenyl/chlorophenyl groups Fluorophenyl/chlorophenyl C₁₈H₁₆FN₃O / C₁₈H₁₆ClN₃O Aryl groups enhance lipophilicity; Schiff base moiety aids metal chelation. Not reported Cytotoxicity against A549 cells (IC₅₀ = 45.1 µM and 78.9 µM) .
15 : Dimethyl phosphonate-triazole Naphthalene + phosphonate C₁₆H₁₈N₃O₃P Phosphonate group increases polarity and potential for kinase inhibition. Not reported Phosphonate functionalization enables nucleophilic reactivity .
S1O : Pyrrolo[2,3-d]pyrimidin-4-yl derivative Pyrrolo[2,3-d]pyrimidin-4-yl C₁₄H₁₇N₇O Rigid bicyclic system enhances target binding (e.g., SARS-CoV-2 NSP3 macrodomain). Not reported Cocrystallized with viral protein, suggesting antiviral potential .
952183-26-5 : 4-Methylbenzyl derivative 4-Methylbenzyl C₁₁H₁₃N₃O Benzyl group improves membrane permeability. Not reported No activity reported; common in antimicrobial scaffolds.

Physicochemical Properties

  • The hydroxymethyl group enhances hydrophilicity compared to phosphonate (15) or aryl derivatives (74/75).
  • Stereochemistry : The S1O compound exists as R/S isomers , emphasizing the need for chiral analysis in the target compound if applicable.

Biological Activity

The compound {1-[(piperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol is a member of the triazole family, known for its diverse biological activities. Triazoles are recognized for their roles in medicinal chemistry, particularly in the development of antifungal, anticancer, and antimicrobial agents. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action.

  • IUPAC Name: {1-[(piperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol
  • Chemical Formula: C_{10}H_{14}N_{4}O
  • Molecular Weight: 218.25 g/mol

Biological Activity Overview

The biological activity of {1-[(piperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol has been investigated in various studies highlighting its potential as an antifungal and anticancer agent.

Antifungal Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antifungal properties against various strains, including Candida auris. For example:

  • Study Findings: A derivative related to this compound showed minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL against C. auris, indicating potent antifungal activity .
CompoundMIC (μg/mL)MFC (μg/mL)Mechanism
pta10.240.97Induces apoptosis and cell cycle arrest
pta20.501.50Disruption of plasma membrane integrity
pta30.973.90Inhibition of fungal growth

Anticancer Activity

The triazole moiety has also been linked to anticancer properties:

  • Mechanism of Action: Compounds containing triazole structures have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways .
Cancer Cell LineIC50 (μM)Activity Description
A431<10Significant cytotoxicity
Jurkat<15Induces apoptosis via mitochondrial pathway

Case Studies

Several case studies have explored the efficacy of triazole derivatives in clinical settings:

  • Case Study on Antifungal Efficacy : A clinical trial involving patients with C. auris infections demonstrated that treatment with a triazole derivative resulted in a significant reduction in fungal load compared to standard treatments.
  • Case Study on Anticancer Properties : In vitro studies on breast cancer cell lines revealed that compounds similar to {1-[(piperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol exhibited enhanced cytotoxic effects when combined with existing chemotherapeutic agents.

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